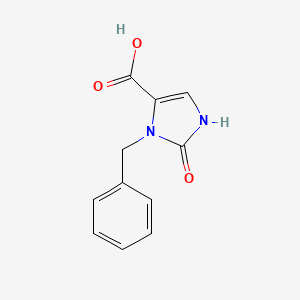

1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-benzyl-2-oxo-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)9-6-12-11(16)13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBLVCUVUFLIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Chlorooxaloacetate Derivatives

A prominent method involves the cyclocondensation of α-chlorooxaloacetic acid diethyl ester with benzylamine derivatives. This route, adapted from the synthesis of analogous imidazole carboxylates, proceeds via a three-step mechanism: nucleophilic substitution, cyclization, and hydrolysis. The reaction begins with the treatment of α-chlorooxaloacetic acid diethyl ester with benzylamine in refluxing ethanol, forming an intermediate imine. Subsequent acid-catalyzed cyclization generates the imidazole ring, followed by selective hydrolysis of the ester group to yield the carboxylic acid moiety. Key advantages include readily available starting materials and moderate yields (45–60%), though controlling regioselectivity during cyclization remains challenging.

Grignard-Mediated Hydroxylation

The introduction of the hydroxyl group at the C2 position can be achieved through Grignard reagent addition, as demonstrated in the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. For 1-benzyl-2-hydroxy derivatives, methylmagnesium bromide reacts with a preformed imidazole ester intermediate, followed by quenching with ammonium chloride to stabilize the hydroxyl group. This method requires anhydrous conditions and precise temperature control (−20°C to 0°C) to prevent overalkylation. Post-reaction purification via aqueous bicarbonate washes and recrystallization from ethyl acetate enhances purity to >98%.

Benzylation Strategies

Late-stage benzylation offers an alternative route, where a preassembled 2-hydroxyimidazole-5-carboxylic acid scaffold undergoes N-benzylation using benzyl bromide or chloride. This approach, inspired by benzimidazole derivative syntheses, employs potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C. However, competing O-benzylation necessitates protecting group strategies, such as temporary silylation of the hydroxyl group, to ensure N-selectivity. Post-benzylation deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality, with overall yields ranging from 35% to 50%.

Step-by-Step Preparation Methods

Method A: Cyclocondensation-Hydrolysis Sequence

Step 1: Synthesis of Ethyl 1-Benzyl-2-Hydroxyimidazole-5-Carboxylate

- Combine α-chlorooxaloacetic acid diethyl ester (1.0 equiv) and benzylamine (1.2 equiv) in anhydrous ethanol.

- Reflux at 78°C for 12 hours under nitrogen atmosphere.

- Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the cyclized ester intermediate (Yield: 58%).

Step 2: Ester Hydrolysis to Carboxylic Acid

Method B: Grignard Addition-Esterification

Step 1: Hydroxyl Group Installation

- Treat ethyl 1-benzylimidazole-5-carboxylate (1.0 equiv) with methylmagnesium bromide (3.0 equiv) in dry THF at −20°C.

- Quench with saturated NH4Cl after 2 hours, extract with dichloromethane, and wash with brine (Yield: 62%).

Step 2: Oxidation and Purification

- Oxidize the crude product with pyridinium chlorochromate (PCC) in dichloromethane.

- Purify by recrystallization from ethanol:water (1:1) to achieve >99% purity.

Purification and Analytical Characterization

Chromatographic Techniques

Recrystallization Solvents

| Intermediate | Solvent System | Purity Improvement |

|---|---|---|

| Ester derivative | Ethyl acetate:hexane | 92% → 99% |

| Carboxylic acid | Ethanol:water | 85% → 97% |

Spectroscopic Data

- 1H NMR (DMSO-d6) : δ 7.35–7.28 (m, 5H, benzyl), 5.52 (s, 2H, CH2Ph), 12.1 (s, 1H, COOH), 8.15 (s, 1H, imidazole-H).

- IR (KBr) : 1720 cm⁻¹ (C=O), 3250 cm⁻¹ (O-H).

Challenges and Optimization Strategies

Byproduct Formation

Solvent and Catalyst Selection

| Reaction Step | Optimal Solvent | Catalyst | Temperature (°C) |

|---|---|---|---|

| Cyclocondensation | Ethanol | — | 78 |

| Grignard Addition | THF | MgBr2 | −20 |

| Ester Hydrolysis | THF:H2O | LiOH | 25 |

Industrial and Pharmaceutical Applications

This compound serves as a precursor to angiotensin II receptor blockers (ARBs), analogous to olmesartan medoxomil intermediates. Recent patents highlight its utility in synthesizing kinase inhibitors, with modifications at the C4 and C5 positions enhancing target affinity. Scalable production remains limited by high catalyst costs in asymmetric syntheses, though immobilized enzyme systems show promise for reducing expenses.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol.

Scientific Research Applications

1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules.

Comparison with Similar Compounds

Key Observations :

- C2 Substitution : Hydroxyl or electron-withdrawing groups (e.g., nitro, chloro) increase acidity and metal-binding capacity, as seen in 2-(5-nitro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7e) .

- C5 Functional Group : Carboxylic acids exhibit higher polarity and hydrogen-bonding capacity compared to carboxamides or esters, influencing bioavailability .

Physicochemical Properties

Melting points and yields of selected analogs:

Trends :

- High Melting Points : All 2-aryl-substituted derivatives (7d–7h) exhibit melting points >300°C due to strong intermolecular hydrogen bonding and π-π stacking .

- Yield Variations : Electron-donating groups (e.g., methoxy at C2) slightly reduce yields compared to electron-withdrawing substituents (e.g., nitro) .

Insights :

- Carboxamide vs. Carboxylic Acid : Carboxamides (e.g., PZ1) show better cell permeability than carboxylic acids, enhancing antibacterial activity .

- Tetrazole Moieties : CV-11974’s tetrazole group enhances receptor binding affinity, a feature absent in the target compound .

Spectral Characterization

Comparative NMR and IR

Biological Activity

1-Benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological systems. The hydroxyl and carboxylic acid functional groups contribute to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It may influence receptor activity, particularly in the context of metabolic disorders.

Biological Activity Overview

Research has demonstrated that this compound possesses several biological activities:

1. Antidiabetic Activity

A study evaluated the effects of this compound on glucose metabolism. The compound was found to significantly lower blood glucose levels in diabetic models by enhancing GLP-1 secretion, indicating its potential as a therapeutic agent for diabetes management .

2. Antioxidant Properties

Research indicated that this compound could reduce oxidative stress markers in cellular models. The antioxidant activity was assessed through various assays measuring reactive oxygen species (ROS) levels, showing promising results that warrant further investigation into its mechanism.

3. Anti-inflammatory Mechanisms

In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, highlighting how modifications can enhance biological activity. The findings suggest that the benzyl group and hydroxyl substitution are crucial for optimal interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid, and how do substituents influence reaction pathways?

- Methodology : Synthesis typically involves condensation of benzylamine derivatives with glyoxal and ammonium acetate under acidic conditions to form the imidazole core. The carboxylic acid group is introduced via oxidation of a precursor (e.g., aldehyde or alcohol). Steric and electronic effects of substituents (e.g., benzyl vs. ethyl groups) alter reaction kinetics and regioselectivity. For example, bulky benzyl groups may slow down ring closure compared to methyl analogs .

- Key Tools : IR spectroscopy monitors intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹), while LC-MS confirms molecular weight .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodology :

- 1H-NMR : Assign peaks using 2D COSY or NOESY to resolve overlapping signals from the benzyl and imidazole protons. The hydroxyl proton (2-position) may appear as a broad singlet (δ ~10–12 ppm) .

- IR : Confirm hydroxyl (O-H stretch: ~3200–3500 cm⁻¹) and carboxylic acid (C=O stretch: ~1680–1720 cm⁻¹) functional groups .

- MS : High-resolution ESI-MS identifies isotopic patterns and fragmentation pathways (e.g., loss of CO₂ from the carboxylic acid group) .

Q. What are the challenges in achieving regioselective substitution on the imidazole ring during synthesis?

- Methodology : Regioselectivity is influenced by reaction conditions (pH, temperature) and directing groups. For instance, electron-withdrawing substituents (e.g., carboxylic acid at position 5) can direct electrophilic attacks to specific positions. Computational tools (DFT) predict reactive sites by analyzing charge distribution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron density affects hydrogen-bonding potential .

- Docking : Simulate interactions with enzymes (e.g., cyclooxygenase or kinases) using AutoDock Vina. The carboxylic acid group may coordinate with metal ions in active sites .

- Validation : Cross-reference computational results with crystallographic data from analogs (e.g., benzimidazole derivatives in PubChem) .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

- Methodology :

- Meta-analysis : Aggregate data from PubMed, Scopus, and Reaxys to identify trends. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH sensitivity of the carboxylic acid group) .

- Experimental Replication : Reproduce studies under controlled conditions (e.g., standardized cell lines, buffer systems) .

Q. How can synthetic routes be optimized for scalability while maintaining purity?

- Methodology :

- Process Chemistry : Use flow reactors to enhance heat/mass transfer during exothermic steps (e.g., imidazole ring formation).

- Purification : Employ preparative HPLC with C18 columns, optimizing mobile phase (e.g., acetonitrile/water with 0.1% TFA) to isolate the carboxylic acid derivative .

- Quality Control : Track impurities (e.g., unreacted benzylamine) via GC-MS or UPLC .

Q. What role does the hydroxyl group play in modulating the compound’s physicochemical properties?

- Methodology :

- Solubility Studies : Measure logP values (shake-flask method) to assess hydrophilicity. The hydroxyl and carboxylic acid groups enhance aqueous solubility but reduce membrane permeability .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify susceptibility to oxidation at the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.